molecular formula C7H13F2NO B12941245 (5,5-Difluoro-2-methylpiperidin-3-yl)methanol

(5,5-Difluoro-2-methylpiperidin-3-yl)methanol

Katalognummer: B12941245
Molekulargewicht: 165.18 g/mol
InChI-Schlüssel: KPXKBHAVQSQMRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5,5-Difluoro-2-methylpiperidin-3-yl)methanol is a fluorinated piperidine derivative Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Difluoro-2-methylpiperidin-3-yl)methanol typically involves the fluorination of piperidine derivatives. One common method is the reaction of 2-methylpiperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of fluorinated piperidine derivatives often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may include steps such as purification through distillation or recrystallization to achieve high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(5,5-Difluoro-2-methylpiperidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while nucleophilic substitution can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (5,5-Difluoro-2-methylpiperidin-3-yl)methanol is used as a building block for the synthesis of more complex fluorinated compounds

Biology

In biological research, fluorinated piperidine derivatives are studied for their potential as enzyme inhibitors or receptor ligands. The presence of fluorine can improve the binding affinity and selectivity of these compounds.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.

Industry

In the industrial sector, fluorinated piperidine derivatives are used in the production of agrochemicals and materials with specialized properties. Their stability and reactivity make them valuable in various applications.

Wirkmechanismus

The mechanism of action of (5,5-Difluoro-2-methylpiperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity by forming strong interactions with the target site. This can lead to inhibition or activation of the target, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5,5-Difluoropiperidin-3-yl)methanol
  • (5,5-Difluoro-1-methylpiperidin-2-yl)methanol

Uniqueness

(5,5-Difluoro-2-methylpiperidin-3-yl)methanol is unique due to the specific positioning of the fluorine atoms and the methyl group on the piperidine ring. This unique structure can result in different reactivity and biological activity compared to other fluorinated piperidine derivatives.

Biologische Aktivität

(5,5-Difluoro-2-methylpiperidin-3-yl)methanol, also referred to as ICA 110381, has garnered attention for its potential therapeutic applications, particularly in the treatment of epilepsy. This compound acts as a potassium channel opener, specifically targeting the KCNQ2/Q3 channels. Understanding its biological activity is essential for evaluating its efficacy and safety in clinical settings.

  • Molecular Formula : C12_{12}H8_{8}Cl2_2N2_2O
  • Molecular Weight : 267.11 g/mol
  • CAS Number : 325457-99-6

ICA 110381 functions as an agonist for KCNQ2/Q3 potassium channels with an effective concentration (EC50) of 0.38 μM. It also acts as an antagonist for KCNQ1 channels with an inhibitory concentration (IC50) of 15 μM, suggesting a selective modulation of potassium ion flow which is crucial for neuronal excitability and the prevention of seizures .

Biological Activity and Efficacy

The compound's biological activity has been evaluated through various studies:

  • Potassium Channel Modulation :
    • ICA 110381 has been shown to effectively open KCNQ2/Q3 channels, leading to hyperpolarization of neuronal membranes. This action reduces neuronal excitability, thereby mitigating seizure activity.
  • In Vivo Studies :
    • Research indicates that compounds similar to ICA 110381 demonstrate significant anticonvulsant effects in animal models of epilepsy. The modulation of potassium channels is critical in these models, providing a pathway for potential therapeutic use in humans .
  • Pharmacokinetic Properties :
    • The compound exhibits favorable pharmacokinetic properties, including good bioavailability and metabolic stability. Studies have shown that modifications to its structure, such as the incorporation of difluoro groups, enhance its metabolic stability while maintaining activity against target channels .

Table 1: Biological Activity Summary

PropertyValue
EC50 (KCNQ2/Q3)0.38 μM
IC50 (KCNQ1)15 μM
Molecular Weight267.11 g/mol
CAS Number325457-99-6

Table 2: Structure-Activity Relationship (SAR)

CompoundModificationEffect on Activity
ICA 110381Difluoro substitutionIncreased metabolic stability
Related CompoundsMethyl group additionEnhanced potency

Case Studies

  • Epilepsy Treatment :
    • A study by Amato et al. demonstrated that ICA 110381 significantly reduced seizure frequency in rodent models, highlighting its potential as a therapeutic agent for epilepsy .
  • Oncogenic Potential :
    • Investigations into the compound's effects on oncogenic pathways have shown that it may inhibit certain cancer cell lines by modulating potassium channel activity, suggesting broader therapeutic implications beyond neurological disorders .

Eigenschaften

Molekularformel

C7H13F2NO

Molekulargewicht

165.18 g/mol

IUPAC-Name

(5,5-difluoro-2-methylpiperidin-3-yl)methanol

InChI

InChI=1S/C7H13F2NO/c1-5-6(3-11)2-7(8,9)4-10-5/h5-6,10-11H,2-4H2,1H3

InChI-Schlüssel

KPXKBHAVQSQMRZ-UHFFFAOYSA-N

Kanonische SMILES

CC1C(CC(CN1)(F)F)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.